4-Nitrophenyl 1,4-dioxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Description
Properties
Molecular Formula |
C16H10N2O6 |
|---|---|
Molecular Weight |
326.26 g/mol |
IUPAC Name |
(4-nitrophenyl) 1,4-dioxo-2,3-dihydroisoquinoline-3-carboxylate |
InChI |
InChI=1S/C16H10N2O6/c19-14-11-3-1-2-4-12(11)15(20)17-13(14)16(21)24-10-7-5-9(6-8-10)18(22)23/h1-8,13H,(H,17,20) |
InChI Key |
WLSUFRSFIWKQFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(NC2=O)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Core Tetrahydroisoquinoline Skeleton Construction
Bischler-Napieralski Cyclization
The Bischler-Napieralski reaction remains a cornerstone for generating 1,2,3,4-tetrahydroisoquinoline derivatives. As detailed in classical syntheses, this method involves intramolecular cyclization of arylethylamides under acidic conditions. For 1,4-dioxo functionality, pre-installation of ketone groups or post-cyclization oxidation is required. A modified approach employs imine intermediates derived from 3,4-dimethoxyphenethylamine and nitroaryl aldehydes, cyclized via phosphoric acid catalysis to yield dioxo-substituted intermediates.
Example Protocol :
Oxidative Post-Modification
Post-cyclization oxidation introduces the 1,4-diketone moiety. Pd-catalyzed dehydrogenation in quinoline at 200°C converts tetrahydroisoquinoline to its aromatic counterpart, though over-oxidation risks necessitate careful monitoring. Alternatively, MnO₂ or KMnO₄ in acetone selectively oxidizes benzylic positions, achieving 1,4-dioxo formation with 65–78% efficiency.
Carboxylic Acid Functionalization and Esterification
Carboxylic Acid Generation
The 3-carboxylate group is introduced via hydrolysis of pre-formed esters or direct carboxylation. Patent EP0578163A1 describes a high-yield (72% of theory) route starting from D-phenylalanine methyl ester, cyclized with paraformaldehyde in trifluoroacetic acid (TFA), followed by alkaline hydrolysis.
Critical Step :
4-Nitrophenyl Ester Formation
Esterification with 4-nitrophenol demands activation of the carboxylic acid. Two dominant strategies emerge:
Acid Chloride Intermediate
- Activation : Thionyl chloride (SOCl₂) converts the acid to its chloride at reflux.
- Coupling : Reaction with 4-nitrophenol in anhydrous dichloromethane (DCM), catalyzed by DMAP, achieves 85–90% conversion.
Data Table 1 : Esterification Yields Under Varied Conditions
| Activator | Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| SOCl₂ | DCM | DMAP | 89 |
| DCC | THF | HOBt | 76 |
| CDI | Acetonitrile | None | 68 |
Mitsunobu Reaction
For acid-sensitive substrates, the Mitsunobu reaction couples 4-nitrophenol directly to the carboxylic acid using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF. Yields range from 70–82%, though stoichiometric byproduct removal complicates scaling.
Structural Confirmation and Analytical Data
Spectroscopic Characterization
Chemical Reactions Analysis
4-Nitrophenyl 1,4-dioxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of tetrahydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the nitrophenyl group, where reagents like halogens or nitro groups can be introduced under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various tetrahydroisoquinoline analogs .
Scientific Research Applications
4-Nitrophenyl 1,4-dioxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 4-Nitrophenyl 1,4-dioxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, while the tetrahydroisoquinoline core can interact with various enzymes and receptors in biological systems. These interactions can lead to the modulation of cellular processes, including signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with other nitrophenyl-substituted heterocycles. For instance, 3-(4-nitrophenyl)cyclohepta[4,5]pyrrolo[1,2-a]-1,3,5-triazine-2,4(3H)-dione (compound 5a in ) incorporates a triazine core instead of an isoquinoline system. Despite differences in the central heterocycle, both compounds feature a 4-nitrophenyl group, which is critical for modulating electronic properties and reactivity .
Reactivity in Oxidation Reactions
However, their efficiency was notably lower than that of imidazole-containing analogs, highlighting the influence of the heterocyclic core on reactivity .
Physicochemical Properties
The 4-nitrophenyl group enhances solubility in polar aprotic solvents and stabilizes intermediates via electron withdrawal. In contrast, phenyl-substituted analogs (e.g., 3-phenyltriazine-diones) lack this electron-deficient character, which may reduce their oxidative efficiency . The ester group in the target compound could further influence solubility and steric accessibility compared to non-esterified derivatives.
Comparative Data Table
Discussion of Structural Influences
- Core Heterocycle: The triazine core in 5a facilitates conjugation and electron delocalization, whereas the tetrahydroisoquinoline system may offer rigidity and distinct electronic profiles due to fused aromaticity.
Biological Activity
4-Nitrophenyl 1,4-dioxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a complex organic compound belonging to the isoquinoline derivative class. Its unique structure contributes to a variety of biological activities that are currently under investigation for potential therapeutic applications. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step processes. A common method includes the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) . The overall reaction can be summarized as follows:
Antimicrobial Properties
Research indicates that compounds in the isoquinoline family exhibit antimicrobial properties. In vitro studies have shown that derivatives of tetrahydroisoquinoline can inhibit the growth of various bacterial strains. For instance, MTT assays demonstrated anti-proliferative effects against cancer cells, suggesting potential applications in treating infections and tumors .
Anticancer Activity
The compound has been studied for its anticancer properties. A series of substituted tetrahydroisoquinoline derivatives were found to bind selectively to Bcl-2 family proteins involved in apoptosis regulation. One study reported that specific derivatives could induce apoptosis in Jurkat cells through caspase activation . The binding affinity of these compounds to Bcl-2 was measured with a value of 5.2 µM.
The biological activity of this compound is believed to involve interaction with various molecular targets:
- Redox Reactions : The nitrophenyl group can participate in redox reactions.
- Enzyme Interaction : The tetrahydroisoquinoline core may interact with enzymes and receptors, modulating cellular processes such as signal transduction and gene expression .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
